Piperidine, 2-(2-oxazolyl)-
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Overview
Description
Piperidine, 2-(2-oxazolyl)-: is a heterocyclic compound that features a piperidine ring fused with an oxazole ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . Piperidine derivatives are often found in natural products, pharmaceuticals, and functional materials, making them a crucial scaffold in various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidine, 2-(2-oxazolyl)-, can be achieved through various methods. One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the cyclization of nitriles and alkynes using transition metals . Additionally, the van Leusen reaction, which employs tosylmethylisocyanides (TosMICs), is a well-established method for synthesizing oxazole-based molecules .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine. This process is efficient and scalable, making it suitable for large-scale production . The use of transition metal catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2-(2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
Chemistry: Piperidine, 2-(2-oxazolyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, piperidine derivatives are studied for their potential therapeutic effects. They have been shown to possess anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: Piperidine, 2-(2-oxazolyl)- and its derivatives are explored for their potential use in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, piperidine derivatives are used in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of Piperidine, 2-(2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These compounds can induce apoptosis through caspase-dependent pathways, making them potential candidates for anticancer therapies .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Piperazine: A six-membered ring with two nitrogen atoms, used in various medicinal applications.
Pyrrolidine: A five-membered ring with one nitrogen atom, found in many bioactive compounds.
Uniqueness: Piperidine, 2-(2-oxazolyl)- is unique due to its fused ring structure, which combines the properties of both piperidine and oxazole rings. This fusion enhances its chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-piperidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2 |
InChI Key |
QTQRREGTSQGWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=CO2 |
Origin of Product |
United States |
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